

# A Comparative Analysis of LM-030 and Secukinumab for Skin Inflammation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two therapeutic agents, **LM-030** and secukinumab, which are under investigation or in clinical use for the treatment of skin inflammation. While both drugs target inflammatory pathways, they have distinct mechanisms of action and are being evaluated for different primary indications. This comparison aims to provide an objective overview of their performance based on available experimental data.

# **Executive Summary**

**LM-030** is an investigational topical kallikrein-related peptidase inhibitor being developed for Netherton Syndrome and atopic dermatitis. Secukinumab is an approved injectable monoclonal antibody that targets interleukin-17A (IL-17A) and is used for the treatment of psoriasis. This guide will delve into their mechanisms of action, present available clinical trial data, and detail the experimental protocols of key studies.

# **Data Presentation: Quantitative Efficacy**

The following tables summarize the available quantitative data from clinical trials of **LM-030** and secukinumab. It is important to note that the data are from trials for different diseases, and therefore, a direct comparison of efficacy is not feasible. The data is presented to highlight the performance of each drug in its respective targeted indication.



Table 1: Quantitative Efficacy of **LM-030** in Atopic Dermatitis and Netherton Syndrome (Phase I/IIa)

| Indication            | Intervention                              | Efficacy<br>Endpoint                                          | Result                                                                                                                                                                                | Citation |
|-----------------------|-------------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Atopic Dermatitis     | BPR277 (LM-<br>030) ointment              | Responder Rate                                                | 60% (6 out of 10)<br>of patients<br>receiving<br>BPR277 b.i.d.<br>were responders.                                                                                                    | _        |
| Netherton<br>Syndrome | BPR277 (LM-<br>030) 1%<br>ointment b.i.d. | Improvement in<br>Total Lesion<br>Severity Score<br>(TLSS-NS) | The primary objective was to achieve a ≥ 2- point improvement from baseline in the majority of patients. Specific percentage of responders is not detailed in the available document. |          |

Table 2: Quantitative Efficacy of Secukinumab in Moderate-to-Severe Plaque Psoriasis (Phase III)



| Trial                 | Intervention             | Efficacy<br>Endpoint (at<br>Week 12) | Result | Citation |
|-----------------------|--------------------------|--------------------------------------|--------|----------|
| ERASURE               | Secukinumab<br>300 mg    | PASI 75<br>Response Rate             | 81.6%  |          |
| Secukinumab<br>150 mg | PASI 75<br>Response Rate | 71.6%                                |        |          |
| Placebo               | PASI 75<br>Response Rate | 4.5%                                 | _      |          |
| FIXTURE               | Secukinumab<br>300 mg    | PASI 75<br>Response Rate             | 77.1%  |          |
| Secukinumab<br>150 mg | PASI 75<br>Response Rate | 67.0%                                |        |          |
| Etanercept 50<br>mg   | PASI 75<br>Response Rate | 44.0%                                | _      |          |
| Placebo               | PASI 75<br>Response Rate | 4.9%                                 | _      |          |

PASI 75: 75% reduction in Psoriasis Area and Severity Index score from baseline.

### **Mechanism of Action**

## LM-030: Kallikrein-Related Peptidase Inhibition

**LM-030** is a topical formulation of BPR277, a potent inhibitor of kallikrein-related peptidase 7 (KLK7). In skin, KLKs are a family of serine proteases involved in the process of desquamation (shedding of the outermost layer of the skin). In certain inflammatory skin diseases like Netherton Syndrome, there is an overactivity of these proteases, leading to a defective skin barrier and inflammation. By inhibiting KLK7, **LM-030** aims to restore the normal desquamation process, improve skin barrier function, and consequently reduce inflammation.















#### Click to download full resolution via product page

• To cite this document: BenchChem. [A Comparative Analysis of LM-030 and Secukinumab for Skin Inflammation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10860911#a-comparative-analysis-of-lm-030-and-secukinumab-for-skin-inflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com